molecular formula C8H16O B14676444 1-Methoxy-1-methylcyclohexane CAS No. 34284-44-1

1-Methoxy-1-methylcyclohexane

Katalognummer: B14676444
CAS-Nummer: 34284-44-1
Molekulargewicht: 128.21 g/mol
InChI-Schlüssel: CDUHDFNXTKLDEU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methoxy-1-methylcyclohexane is an organic compound with the molecular formula C8H16O It is a derivative of cyclohexane, where a methoxy group (-OCH3) and a methyl group (-CH3) are attached to the same carbon atom on the cyclohexane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Methoxy-1-methylcyclohexane can be synthesized through several methods. One common approach involves the alkoxymercuration-demercuration of 1-methylcyclohexene. The reaction typically proceeds as follows:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Methoxy-1-methylcyclohexane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into cyclohexanol derivatives using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, and other oxidizing agents in acidic or basic media.

    Reduction: LiAlH4, sodium borohydride (NaBH4) in solvents like ether or tetrahydrofuran (THF).

    Substitution: Nucleophiles such as halides, amines, or thiols in the presence of catalysts or under thermal conditions.

Major Products:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Cyclohexanol derivatives.

    Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-Methoxy-1-methylcyclohexane has several applications in scientific research:

    Chemistry: It is used as a solvent and reagent in organic synthesis and catalysis studies.

    Biology: The compound can be used in studies involving membrane permeability and interactions with biological macromolecules.

    Industry: Utilized in the production of specialty chemicals, fragrances, and as a stabilizer in certain formulations.

Wirkmechanismus

The mechanism of action of 1-methoxy-1-methylcyclohexane involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, influencing their activity and function.

    Pathways Involved: It may modulate signaling pathways, metabolic processes, and cellular responses depending on its chemical structure and reactivity.

Vergleich Mit ähnlichen Verbindungen

    1-Methoxycyclohexane: Similar structure but lacks the methyl group.

    1-Methylcyclohexanol: Contains a hydroxyl group instead of a methoxy group.

    Cyclohexyl methyl ether: Similar ether structure but without the methyl substitution on the cyclohexane ring.

Uniqueness: 1-Methoxy-1-methylcyclohexane is unique due to the presence of both methoxy and methyl groups on the same carbon atom, which imparts distinct chemical properties and reactivity compared to its analogs.

Eigenschaften

CAS-Nummer

34284-44-1

Molekularformel

C8H16O

Molekulargewicht

128.21 g/mol

IUPAC-Name

1-methoxy-1-methylcyclohexane

InChI

InChI=1S/C8H16O/c1-8(9-2)6-4-3-5-7-8/h3-7H2,1-2H3

InChI-Schlüssel

CDUHDFNXTKLDEU-UHFFFAOYSA-N

Kanonische SMILES

CC1(CCCCC1)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.